methyl (2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Description

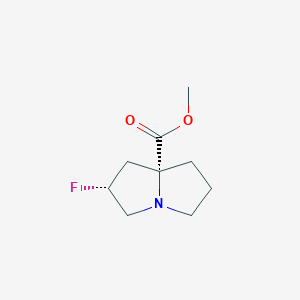

Methyl (2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with a fluorine atom at the 2-position and a methyl ester group at the 8-position. Its stereochemistry ((2R,8R)) distinguishes it from closely related isomers, such as the (2R,8S)-configured hydrochloride salt (CAS: 2840530-19-8), which has a carboxylic acid group instead of an ester .

Properties

Molecular Formula |

C9H14FNO2 |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

methyl (2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |

InChI |

InChI=1S/C9H14FNO2/c1-13-8(12)9-3-2-4-11(9)6-7(10)5-9/h7H,2-6H2,1H3/t7-,9-/m1/s1 |

InChI Key |

FSIUNPRMYQMELM-VXNVDRBHSA-N |

Isomeric SMILES |

COC(=O)[C@]12CCCN1C[C@@H](C2)F |

Canonical SMILES |

COC(=O)C12CCCN1CC(C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Salts

The (2R,8S)-configured hydrochloride salt (C₈H₁₃ClFNO₂, MW: 209.65) differs from the target compound in both stereochemistry and functional groups. The carboxylic acid moiety in the salt form enhances water solubility compared to the methyl ester, which is typically more lipophilic . Such differences influence bioavailability and drug delivery strategies.

Pyrrolidine/Pyrrolizine Derivatives

- Methyl (2R)-1-(1-carbamoyl-1-methyl-1-ethyl)-pyrrolidine-2-carboxylate (C₁₀H₁₈N₂O₃, MW: 214.26): This monocyclic pyrrolidine derivative lacks the fused bicyclic structure of pyrrolizine. Its carbamoyl substituent contrasts with the fluorine in the target compound, likely reducing electronegativity and altering binding interactions .

- Methylrel-(2aR,8bR)-2a,8b-Dihydro-3-oxo-1-phenyl-3H-benzo[b]cyclobuta[d]pyran-2a-carboxylate : A benzo-fused cyclobuta-pyran derivative with a phenyl group. While unrelated in core structure, its synthesis via advanced NMR and MS characterization parallels methodologies applicable to the target compound .

Indolizine and Related Bicyclic Systems

Compounds like methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 116993-42-1, similarity score: 0.98) share a bicyclic framework but replace fluorine with hydroxy and oxo groups.

Benzoxazine and Fluoroquinolone-Related Compounds

- Ofloxacin N-Oxide Hydrochloride: A fluoroquinolone impurity with a benzoxazine core (C₁₉H₂₁FN₄O₄, MW: 404.39). Its extended conjugation and piperazine moiety contrast with the compact pyrrolizine system, highlighting divergent therapeutic applications (antibiotic vs.

- Epoxy-containing pyrrolo-oxazine derivatives (e.g., 4-{6-(4-Fluorophenyl)-7,8-epoxy...): These complex structures incorporate phenyl and epoxy groups, introducing steric bulk and reactivity distinct from the simpler pyrrolizine scaffold .

Structural and Physicochemical Comparison Table

*Calculated for C₉H₁₂FNO₂ (assuming methyl ester replaces HCl in ).

Key Research Findings

Fluorine Substitution: Fluorine at the 2-position enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., hydroxy/oxo-substituted indolizines) .

Stereochemical Impact : The (2R,8R) configuration may confer unique binding interactions compared to (2R,8S) isomers, as seen in receptor-ligand docking studies for related bicyclic systems .

Synthetic Feasibility : Methods for analogous compounds (e.g., boronic acid cross-coupling in ) suggest viable routes for modifying the pyrrolizine core .

Notes and Considerations

- Stereochemistry: The (2R,8R) configuration is critical for activity; even minor stereochemical changes (e.g., 8S) may drastically alter pharmacological profiles .

- Fluorine’s Role: Fluorine’s electronegativity and small atomic radius optimize interactions with hydrophobic enzyme pockets, a strategy validated in fluoroquinolones .

Q & A

Q. What methodologies quantify trace impurities in compliance with pharmacopeial standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.